methyl N-(1-phenylethyl)-beta-alaninate hydrochloride
Overview
Description
Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to n-methylphenethylamine , an endogenous compound in humans, which is known to target TAAR1, a G protein-coupled receptor that modulates catecholine neurotransmission .
Mode of Action
Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might interact with its targets in a similar manner. N-Methylphenethylamine interacts with TAAR1, modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Compounds like n-methylphenethylamine, which are structurally similar, are known to influence catecholamine neurotransmission . This suggests that Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride might also influence similar pathways, potentially affecting mood, cognition, and motor control.
Pharmacokinetics
Related compounds like n-methylphenethylamine are known to be metabolized by phenylethanolamine n-methyltransferase . This suggests that this compound might have similar metabolic pathways, which could impact its bioavailability.
Result of Action
Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might have similar effects, such as modulating neurotransmitter release and potentially influencing mood, cognition, and motor control.
Properties
IUPAC Name |
methyl 3-(1-phenylethylamino)propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2;/h3-7,10,13H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOODLVDBYZPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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